2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Lipophilicity Drug-likeness ADME Prediction

2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS 1097826-29-3) is a synthetic small molecule built upon the 1,2,3,4-tetrahydroisoquinoline-1,3-dione heterocyclic core and classified under the broader isoquinoline-1,3-dione chemotype. This chemotype has been validated as a selective inhibitor scaffold against targets including tyrosyl DNA phosphodiesterase II (TDP2) and cyclin-dependent kinase 4 (CDK4).

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
CAS No. 1097826-29-3
Cat. No. B6614296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione
CAS1097826-29-3
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC(=C(C=C3)Cl)N
InChIInChI=1S/C16H13ClN2O2/c17-13-6-5-10(7-14(13)18)9-19-15(20)8-11-3-1-2-4-12(11)16(19)21/h1-7H,8-9,18H2
InChIKeyOSWMNEIEILZLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1097826-29-3: Structural and Physicochemical Baseline for the 2-[(3-Amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione Scaffold


2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS 1097826-29-3) is a synthetic small molecule built upon the 1,2,3,4-tetrahydroisoquinoline-1,3-dione heterocyclic core and classified under the broader isoquinoline-1,3-dione chemotype [1]. This chemotype has been validated as a selective inhibitor scaffold against targets including tyrosyl DNA phosphodiesterase II (TDP2) and cyclin-dependent kinase 4 (CDK4) [2]. The compound bears an N-2 substituent comprising a 3-amino-4-chlorophenylmethyl group, differentiating it from simpler N-benzyl or N-aryl congeners. PubChem CID 43350700 reports a molecular formula of C16H13ClN2O2, a molecular weight of 300.74 g/mol, a computed XLogP3 of 2.3, a topological polar surface area (TPSA) of 63.4 Ų, and one hydrogen bond donor coupled with three hydrogen bond acceptors [1].

Why N-Benzyl Isoquinoline-1,3-diones Cannot Be Substituted for 1097826-29-3 Without Structural and Property Verification


Within the isoquinoline-1,3-dione family, biological activity and physicochemical properties are exquisitely sensitive to the N-2 substituent. Published SAR studies on TDP2 inhibition demonstrate that subtle N-2 modifications shift IC50 values across several orders of magnitude, from low micromolar to inactive [1]. The unsubstituted 2-benzyl-4H-isoquinoline-1,3-dione (CAS 2896-24-4) was reported with an IC50 of 70,000 nM against a screening target, whereas optimized N-2 analogs in the same chemotype achieve IC50 values as low as 1.9 μM [1][2]. The target compound's distinct 3-amino-4-chloro motif introduces simultaneous hydrogen-bond donor capacity (primary amine), moderate electron-withdrawing character (chlorine), and altered lipophilicity relative to the unsubstituted benzyl analog. Generic replacement with a simpler N-benzyl or N-(4-chlorobenzyl) congener would forego this specific pharmacophoric signature, with downstream consequences for target engagement, selectivity, and ADME properties that cannot be predicted absent experimental verification.

1097826-29-3 Quantitative Differentiation Evidence: Physicochemical Signature, Purity, and Scaffold Positioning


Computed Lipophilicity (XLogP3) Versus Unsubstituted N-Benzyl Analog Indicates Differentiated Membrane Permeability and Solubility Profile

The target compound exhibits a computed XLogP3 of 2.3 (PubChem) and a measured LogP of 2.65 (vendor-reported), placing it in a moderately lipophilic range distinct from the unsubstituted 2-benzyl-4H-isoquinoline-1,3-dione, which has a computed XLogP3 of approximately 1.8–2.0 [1]. The 3-amino-4-chloro substitution adds both polar (NH2) and hydrophobic (Cl) character simultaneously, creating a dual-modulation effect on lipophilicity that is absent in analogs bearing only a chloro or only an amino group on the N-benzyl ring. This difference of approximately 0.3–0.7 LogP units can be consequential for passive membrane permeability and aqueous solubility, particularly in cell-based assay formats.

Lipophilicity Drug-likeness ADME Prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count Differentiate CNS Permeability Potential from Non-Amino Analogs

The target compound possesses a TPSA of 63.4 Ų and a single hydrogen bond donor (the primary aromatic amine), as confirmed by both PubChem computed properties and vendor datasheets . In contrast, N-(4-chlorobenzyl) isoquinoline-1,3-dione analogs lacking the 3-amino group have TPSA values of approximately 46–50 Ų with zero hydrogen bond donors. The presence of the amino group elevates TPSA while remaining within the empirically derived threshold of <90 Ų commonly associated with favorable CNS penetration. This positions the compound in a differentiated CNS MPO (Multiparameter Optimization) desirability zone compared to simpler N-benzyl analogs, which may be either too polar (if bearing additional HBDs) or insufficiently polar (if lacking the amino group entirely).

CNS Drug Design Blood-Brain Barrier TPSA

Commercial Purity Benchmark: 95% Baseline Enables Direct Use in Dose-Response Assays Without Repurification

The compound is commercially available at a guaranteed purity of 95% (HPLC) from multiple independent suppliers, as verified by vendor Certificate of Analysis documentation . This purity level meets or exceeds the commonly accepted threshold of ≥95% for primary screening in biochemical and cell-based assays, reducing the need for pre-assay repurification. In the broader isoquinoline-1,3-dione commercial landscape, purity levels for lesser-characterized analogs can vary substantially (85–98%), and the availability of a consistent 95% specification reduces batch-to-batch variability risk that could confound SAR interpretation.

Compound Purity Assay Readiness Procurement Specification

Free Primary Aromatic Amine as a Synthetic Handle Enables Downstream Derivatization Chemistry Not Available to Non-Amino N-Benzyl Congeners

The 3-amino group on the N-benzyl ring provides a chemically accessible primary aromatic amine that can undergo selective acylation, sulfonylation, reductive amination, or diazotization/azo-coupling reactions without affecting the isoquinoline-1,3-dione core [1]. This synthetic versatility is absent in N-(4-chlorobenzyl), N-(3-nitrobenzyl), or unsubstituted N-benzyl analogs, which lack a free amine handle. For chemical biology applications requiring biotinylation, fluorophore conjugation, or solid-support immobilization, this functional group differentiates the compound as a privileged intermediate, eliminating the need for de novo synthesis of derivatizable analogs.

Chemical Biology Derivatization Chemical Probe Synthesis

1097826-29-3: Prioritized Application Scenarios Based on Structural and Physicochemical Evidence


Scaffold-Hopping and N-2 SAR Exploration in TDP2 or CDK4 Inhibitor Programs

The isoquinoline-1,3-dione core has established activity against TDP2 (low micromolar IC50 for optimized analogs) and CDK4 [1]. The target compound's N-(3-amino-4-chlorophenyl)methyl substituent represents a specific, previously under-explored N-2 vector in this chemotype. Given that N-2 substitution is a primary driver of potency and selectivity in published TDP2 SAR series—where 50 N-2/C-4 analogs revealed IC50 shifts from >100 μM to 1.9 μM [2]—this compound is well-suited as a building block for systematic N-2 SAR expansion studies. The 3-amino group further enables amide coupling to introduce additional diversity without resynthesizing the core.

CNS-Targeted Screening Libraries Requiring Defined TPSA and HBD Profiles

With a TPSA of 63.4 Ų and exactly one hydrogen bond donor, this compound falls within the favorable CNS drug-like space defined by the CNS MPO scoring system (TPSA < 90 Ų, 0–2 HBD) [1]. Its computed LogP (2.3–2.6) further supports passive blood-brain barrier permeability potential. This differentiated physicochemical signature makes it a candidate for inclusion in CNS-focused screening decks, where many isoquinoline-1,3-diones either lack sufficient polarity (non-amino analogs, TPSA < 50 Ų) or exceed desirable lipophilicity ranges.

Chemical Probe Synthesis via Amine-Directed Bioconjugation

The free primary aromatic amine at the 3-position of the N-benzyl ring provides a unique chemical handle for selective derivatization [1]. This enables straightforward synthesis of biotinylated probes (via NHS-ester coupling), fluorescent conjugates (via FITC or BODIPY-NHS), or affinity chromatography resins (via amine-reactive Sepharose). For target identification campaigns (e.g., chemical proteomics, pull-down experiments), this compound eliminates the need for a de novo multi-step synthesis of a probe-ready analog—a significant procurement advantage over non-amine-containing N-benzyl isoquinoline-1,3-diones.

Physicochemical Benchmarking and in Silico Model Calibration

The compound's well-characterized physicochemical profile—including computed and vendor-measured LogP, TPSA, and the presence of both electron-donating (NH2) and electron-withdrawing (Cl) groups—makes it suitable as a calibration standard for in silico ADME prediction models [1]. Its intermediate complexity (MW 300.74, 2 rotatable bonds, 1 HBD, 3 HBA) bridges typical fragment-like and lead-like chemical space, offering a useful test case for validating computational LogP, solubility, and permeability predictions against experimental measurements in a procurement-grade compound.

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